6,8-Dimethylflavone

Anti-inflammatory Nitric Oxide Inhibition Flavone SAR

Researchers seeking a subtype-selective GABA-A receptor probe often face supply inconsistency and inadequate purity for reproducible pharmacology. 6,8-Dimethylflavone (CAS 104213-91-4) solves this with its precisely defined C-6 and C-8 methylation pattern, which confers superior metabolic stability and target selectivity compared to non-methylated flavones. • Pharmacological Selectivity: Acts as a selective positive allosteric modulator (PAM) at GABA-A receptors containing α2, α3, and α5 subunits, enabling precise dissection of receptor subtype contributions to anxiety and memory pathways. • Metabolic Stability: The 6,8-dimethyl capping dramatically increases hepatic stability and intestinal absorption versus unmethylated flavones, ensuring reliable in vivo experimental outcomes. • Quality Assurance: Supplied at ≥98% purity with full analytical characterization, suitable as a reference standard for HPLC/MS method development and as a baseline scaffold for structure-activity relationship studies.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 104213-91-4
Cat. No. B033750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethylflavone
CAS104213-91-4
Synonyms6,8-DIMETHYLFLAVONE
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)C
InChIInChI=1S/C17H14O2/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3
InChIKeySIXVURZOAATBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethylflavone: Chemical Identity & Procurement


6,8-Dimethylflavone (CAS 104213-91-4) is a synthetically derived C-methylated flavonoid, categorized within the flavone class and defined by a 2-phenylchromen-4-one core structure with methyl substituents at the 6 and 8 positions . This compound is of significant interest in medicinal chemistry and neuroscience research as a pharmacological tool, with researchers leveraging its selective profile to investigate pathways relevant to neurological disorders and the development of novel anxiolytics with potentially improved side-effect profiles . As a research compound available from multiple specialized chemical vendors, its procurement is based on specified purity and characterization standards, such as a minimum purity of 98% as detailed by commercial suppliers .

Why 6,8-Dimethylflavone Substitution Fails


The direct substitution of 6,8-Dimethylflavone with an unsubstituted or differently substituted flavone analog is scientifically unsound due to the profound influence of C-6 and C-8 methylation on the compound's physicochemical and pharmacological properties. The presence of these specific methyl groups is not a minor structural variation; it is a key determinant of metabolic stability and biological selectivity [1]. Research on methylated flavonoids demonstrates that methyl capping of the flavone core shifts metabolism away from rapid CYP-mediated oxidation and conjugation, leading to dramatically increased hepatic metabolic stability and improved intestinal absorption compared to unmethylated flavones [1]. Consequently, substituting 6,8-Dimethylflavone with a non-methylated or even a mono-methylated analog would result in a different compound with altered, and likely inferior, pharmacokinetic behavior and target engagement, thereby invalidating any comparative experimental results or downstream applications that rely on its specific profile.

6,8-Dimethylflavone: Evidence vs Analogs


NO Inhibition: Effect of Hydroxylation

A direct comparative analysis of flavones featuring the 6,8-dimethyl substitution pattern reveals that the presence or absence of hydroxyl groups on the core scaffold significantly modulates nitric oxide (NO) inhibitory activity. The base 6,8-Dimethylflavone structure serves as a critical reference point, with its observed activity providing a baseline for evaluating the potency enhancements conferred by additional hydroxyl substituents [1].

Anti-inflammatory Nitric Oxide Inhibition Flavone SAR

Metabolic Stability: C-Methylation Advantage

The presence of C-methyl groups at the 6 and 8 positions of the flavone core is a critical structural feature that confers a significant class-level advantage in metabolic stability compared to unmethylated flavones. This is a well-documented phenomenon where methylation protects the molecule from rapid degradation, thereby enhancing its potential utility in biological systems [1].

Drug Metabolism Pharmacokinetics ADME Flavone Methylation

Research-Grade Purity Specification

The procurement value of 6,8-Dimethylflavone is enhanced by the availability of a defined purity specification from commercial vendors, ensuring batch-to-batch consistency and reliability in research applications. The minimum purity grade of 98% (NLT 98%) is a key differentiator from less stringently defined or lower-purity alternatives .

Chemical Procurement Purity Specification Quality Control Research Reagent

6,8-Dimethylflavone Application Scenarios


Neuroscience and Anxiolytic Drug Discovery

Researchers utilize 6,8-Dimethylflavone as a selective pharmacological probe to investigate signaling pathways implicated in neurological and psychiatric disorders, particularly those related to anxiety . Its defined structure and the metabolic stability advantages conferred by its C-methyl groups [1] make it a valuable starting point for exploring novel anxiolytic mechanisms with potentially improved side-effect profiles compared to classical benzodiazepines .

Flavonoid SAR Baseline Control

The 6,8-Dimethylflavone core scaffold serves as a critical baseline control in studies investigating the impact of further functionalization, such as hydroxylation or methoxylation, on biological activity. By comparing the activity of more complex, naturally occurring 6,8-dimethylflavone derivatives to this unadorned core, researchers can quantitatively deconvolute the specific contributions of additional substituents to observed pharmacological effects, such as nitric oxide inhibition [2].

Phytochemistry Analytical Reference Standard

Given the prevalence of C-methylated flavones in various plant species, 6,8-Dimethylflavone can be employed as a reference standard in analytical chemistry workflows. Its well-defined structure and availability in high purity make it suitable for the development and validation of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods aimed at identifying and quantifying related compounds in complex botanical extracts or biological matrices .

Technical Documentation Hub

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